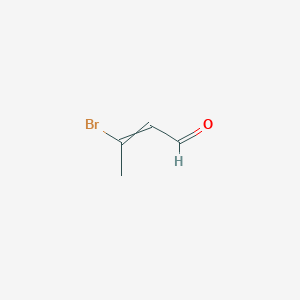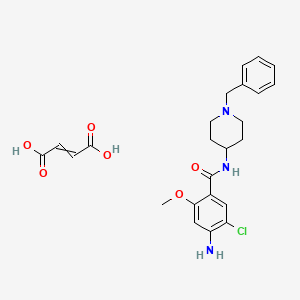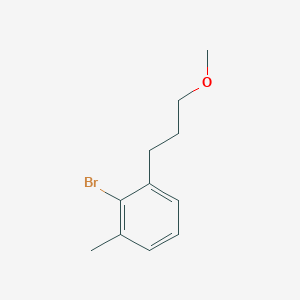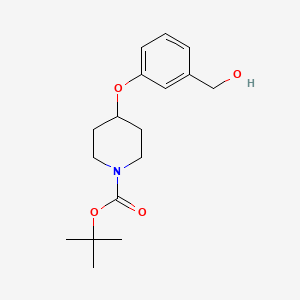![molecular formula C16H13F3N2O3 B13880007 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzanilides .
Applications De Recherche Scientifique
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in similar applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: A related compound with a fluorine atom, studied for its biological activities.
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in metabolism studies and as a building block in organic synthesis.
Uniqueness
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H13F3N2O3 |
|---|---|
Poids moléculaire |
338.28 g/mol |
Nom IUPAC |
2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C16H13F3N2O3/c1-9-5-6-12(8-13(9)14(22)23)21-15(24)20-11-4-2-3-10(7-11)16(17,18)19/h2-8H,1H3,(H,22,23)(H2,20,21,24) |
Clé InChI |
CRRZLFVJJLCEFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)




![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
